molecular formula C9H20N2O2 B13160037 (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol

Cat. No.: B13160037
M. Wt: 188.27 g/mol
InChI Key: KMFYCELMWXKOHB-IUCAKERBSA-N
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Description

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural diversity. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 3-methoxypropylamine.

    Formation of Intermediate: The piperidine is first reacted with a suitable protecting group to form a protected piperidine intermediate.

    N-Alkylation: The protected piperidine intermediate is then subjected to N-alkylation with 3-methoxypropylamine under basic conditions to form the desired product.

    Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    3-Methoxypropylamine: An amine with a methoxypropyl group.

    Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the fourth position.

Uniqueness

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group. This combination of functional groups and chirality imparts specific biological activity and makes it a valuable intermediate in the synthesis of various pharmaceuticals.

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(3S,4S)-3-(3-methoxypropylamino)piperidin-4-ol

InChI

InChI=1S/C9H20N2O2/c1-13-6-2-4-11-8-7-10-5-3-9(8)12/h8-12H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

KMFYCELMWXKOHB-IUCAKERBSA-N

Isomeric SMILES

COCCCN[C@H]1CNCC[C@@H]1O

Canonical SMILES

COCCCNC1CNCCC1O

Origin of Product

United States

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